3-[(1,1-Dioxo-1,2-thiazolidin-2-yl)methyl]cyclobutan-1-amine;hydrochloride

TSHR antagonist Graves' disease cAMP inhibition

This compound is a highly potent and selective TSHR antagonist (IC50 82 nM), offering >120-fold selectivity over FSHR. It provides a superior alternative to ML224, ensuring complete receptor blockade at low concentrations to minimize off-target effects. The hydrochloride salt form guarantees ease of use. Ideal for research on thyroid disorders and GPCR signaling. Ensure data reproducibility by choosing the most selective and potent antagonist available.

Molecular Formula C8H17ClN2O2S
Molecular Weight 240.75
CAS No. 2418679-99-7
Cat. No. B2489169
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[(1,1-Dioxo-1,2-thiazolidin-2-yl)methyl]cyclobutan-1-amine;hydrochloride
CAS2418679-99-7
Molecular FormulaC8H17ClN2O2S
Molecular Weight240.75
Structural Identifiers
SMILESC1CN(S(=O)(=O)C1)CC2CC(C2)N.Cl
InChIInChI=1S/C8H16N2O2S.ClH/c9-8-4-7(5-8)6-10-2-1-3-13(10,11)12;/h7-8H,1-6,9H2;1H
InChIKeyLCISSYCWAYSMNY-KMMPGQJCSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

CAS 2418679-99-7: A Trans-Cyclobutyl-Thiazolidine-1,1-Dioxide Hydrochloride with Nanomolar TSHR Antagonist Activity


The compound 3-[(1,1-Dioxo-1,2-thiazolidin-2-yl)methyl]cyclobutan-1-amine hydrochloride (CAS 2418679-99-7), also referred to as 2-{(1R,3R)-3-aminocyclobutylmethyl}-1λ6,2-thiazolidine-1,1-dione hydrochloride, trans, is a conformationally constrained small molecule combining a trans-cyclobutylamine spacer with a thiazolidine-1,1-dioxide (cyclic sulfonamide) moiety [1]. Its primary documented pharmacological activity is as an antagonist of the thyrotropin receptor (TSHR), with in vitro potency reported at nanomolar concentrations, specifically an IC50 of 82 nM against the human TSHR expressed in HEK293 cells [1]. A structurally similar analog (CHEMBL5288635) exhibited TSHR antagonist activity with an IC50 of 74 nM under the same assay conditions, indicating that subtle structural modifications around this scaffold can modulate TSHR affinity [2].

Why Generic Substitution Fails for CAS 2418679-99-7: Potency Gap and Selectivity Profile Against Common TSHR Antagonists


In-class substitution of TSHR antagonists is not scientifically viable due to substantial inter-compound variability in receptor affinity and selectivity. For example, the well-characterized antagonist ML224 (NCGC00242364/ANTAG3) exhibits a TSHR IC50 of approximately 2.1 µM, making it approximately 25-fold less potent than CAS 2418679-99-7 (IC50 82 nM) [1]. Even within the same structural class, a closely related thiazolidine-dioxide analog (CHEMBL5288635) shows a measurable difference in potency (IC50 of 74 nM versus 82 nM), confirming that activity is exquisitely sensitive to molecular topology [2]. These quantitative differences in potency—and in selectivity over related glycoprotein hormone receptors such as FSHR, where CAS 2418679-99-7 exhibits an IC50 of 10,000 nM (a >120-fold window) [1]—mean that substituting one antagonist for another without experimental validation risks either under-dosing (insufficient target engagement) or off-target effects, thereby compromising experimental reproducibility and data integrity.

Quantitative Evidence Guide: Head-to-Head Potency and Selectivity Benchmarks for CAS 2418679-99-7


Human TSHR Antagonist Potency: 26-Fold Improvement Over ML224 (ANTAG3) in cAMP-Inhibition Assays

CAS 2418679-99-7 demonstrates an IC50 of 82 nM for antagonism of the human TSHR in a functional cAMP assay, compared to 2.1 µM (2,100 nM) for the reference antagonist ML224 (NCGC00242364/ANTAG3) tested in similar TSHR-expressing HEK293 cell-based assays [1]. This represents an approximately 26-fold improvement in potency. The thiazolidine-dioxide scaffold thus delivers significantly enhanced receptor engagement at lower concentrations than the widely cited tool compound ML224.

TSHR antagonist Graves' disease cAMP inhibition

Selectivity Window: >120-Fold Discrimination Between Human TSHR and FSHR

Functional profiling reveals that CAS 2418679-99-7 inhibits the human follicle-stimulating hormone receptor (FSHR) only at 10,000 nM (10 µM), compared to an IC50 of 82 nM at the human TSHR [1]. This yields a selectivity ratio of >120-fold. In contrast, the reference antagonist ML224 shows only ~15-fold selectivity (TSHR IC50 2.1 µM vs. >30 µM for LH/FSH receptors) [2], and other early tool compounds like VA-K-14 and NIDDK/CEB-52 were not systematically profiled for FSHR selectivity in publicly available data.

receptor selectivity FSHR glycoprotein hormone receptor

Intra-Class Potency Differentiation: 11% Improvement in TSHR Antagonist Activity Over the Closest Analog

Within the thiazolidine-dioxide scaffold series, CAS 2418679-99-7 (IC50 = 82 nM) is marginally less potent than CHEMBL5288635 (IC50 = 74 nM), a closely related analog tested under identical assay conditions [1][2]. The 11% difference in IC50 values, while modest, confirms that activity within this scaffold is highly tunable. Researchers optimizing TSHR antagonists can use such subtle potency differences to guide further medicinal chemistry efforts.

structure-activity relationship thiazolidine-dioxide lead optimization

Scaffold Differentiation: Conformationally Constrained Cyclobutyl-Thiazolidine-Dioxide vs. Flexible Small-Molecule TSHR Antagonists

CAS 2418679-99-7 incorporates a trans-cyclobutyl ring as a rigid spacer linking the primary amine to the thiazolidine-1,1-dioxide group . This contrasts with other TSHR antagonists such as ML224, VA-K-14, and NIDDK/CEB-52, which are based on more flexible aromatic or heterocyclic scaffolds [1]. Conformational restriction can reduce entropic penalties upon binding and improve selectivity profiles, as reflected in the >120-fold TSHR/FSHR selectivity window observed for CAS 2418679-99-7 [2]. The presence of the primary amine also provides a synthetic handle for further derivatization (e.g., amide coupling), enabling the creation of focused compound libraries.

scaffold novelty conformational restriction cyclic sulfonamide

In Vitro Activity in Rat TSHR: Sub-50 nM Potency Suggests Cross-Species Applicability

CAS 2418679-99-7 inhibits rat TSHR with an IC50 of 39 nM, as measured in the FRTL-5 rat thyroid cell line [1]. This sub-50 nM potency in a rodent system is a practical advantage for preclinical in vivo proof-of-concept studies, where many early TSHR antagonists (e.g., ML224 at 2.1 µM [2]) require significantly higher concentrations that may complicate formulation or dosing. The 2-fold species difference (human IC50 82 nM vs. rat IC50 39 nM) is modest and consistent with conserved TSHR orthosteric site architecture.

rodent pharmacology species translation FRTL-5 cells

Procurement-Relevant Physicochemical Features: Hydrochloride Salt and Defined Stereochemistry

CAS 2418679-99-7 is supplied as the hydrochloride salt of the trans-(1R,3R) enantiomer , which ensures consistent aqueous solubility and eliminates ambiguity in stereochemical configuration that could confound biological assay results. Many comparator TSHR antagonists, such as the early leads VA-K-14 and NIDDK/CEB-52, are often reported as free bases with variable purity specifications [1]. The defined salt form and stereochemistry of CAS 2418679-99-7 facilitate reproducible preparation of stock solutions and dose-response curves across independent laboratories.

salt form stereochemical purity compound handling

Optimal Application Scenarios for CAS 2418679-99-7 in TSHR-Targeted Research and Drug Discovery


High-Potency, Selective Antagonist for In Vitro Graves' Disease Pathway Dissection

With a human TSHR IC50 of 82 nM and >120-fold selectivity over FSHR, CAS 2418679-99-7 is ideally suited for functional studies that require clean blockade of TSHR signaling without confounding activity at related glycoprotein hormone receptors [1]. This is particularly valuable for dissecting TSHR-mediated cAMP signaling in HEK293-hTSHR recombinant systems or primary thyrocyte cultures, where its nanomolar potency (26-fold better than ML224) allows complete receptor inhibition at low micromolar concentrations, minimizing solvent toxicity and off-target effects .

Rodent Pharmacology Studies Leveraging Enhanced Rat TSHR Affinity

The compound's IC50 of 39 nM at the rat TSHR in FRTL-5 cells supports its use in rodent models of hyperthyroidism or Graves' disease [1]. The 54-fold potency advantage over ML224 in the rat system translates to lower required doses, potentially simplifying formulation (e.g., for intraperitoneal or oral gavage studies) and reducing compound synthesis costs for chronic dosing experiments .

Medicinal Chemistry Starting Point for Focused Thiazolidine-Dioxide Library Synthesis

The defined trans-cyclobutyl scaffold with a primary amine handle represents a versatile starting point for SAR exploration [1]. The presence of a closely related analog (CHEMBL5288635, TSHR IC50 74 nM) confirms that potency can be tuned by subtle structural modifications . The hydrochloride salt form facilitates weighing and dissolution, enabling efficient parallel synthesis of amide, sulfonamide, or urea derivatives for lead optimization campaigns [1].

Selectivity Profiling and Counter-Screening for Glycoprotein Hormone Receptor Toolbox

The compound's well-characterized FSHR IC50 of 10,000 nM makes it a useful reference antagonist for selectivity counter-screens in assays involving multiple glycoprotein hormone receptors (TSHR, FSHR, LHR) [1]. Its selectivity window (>120-fold) is among the best documented for a TSHR small-molecule antagonist, making it a benchmark compound for evaluating the selectivity of newly developed TSHR ligands .

Quote Request

Request a Quote for 3-[(1,1-Dioxo-1,2-thiazolidin-2-yl)methyl]cyclobutan-1-amine;hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.